
1,1,2-Trichloro-1-fluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Trichloro-1-fluoropropane is a halogenated hydrocarbon with the molecular formula C3H4Cl3F. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1,1,2-Trichloro-1-fluoropropane typically involves the reaction of trichloroethylene with anhydrous hydrofluoric acid. This reaction is carried out at temperatures ranging from 50 to 80°C and under pressures of 0.5 to 1.0 MPa. Catalysts such as antimony pentachloride (SbCl5) and chlorosulfonic acid are often used to facilitate the reaction . The industrial production of this compound follows similar methods, ensuring high yield and purity.
Chemical Reactions Analysis
1,1,2-Trichloro-1-fluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.
Oxidation Reactions: Under specific conditions, it can be oxidized to form different products.
Reduction Reactions: It can be reduced to form simpler hydrocarbons. Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts.
Scientific Research Applications
1,1,2-Trichloro-1-fluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: It is used in the study of enzyme interactions and as a model compound for studying halogenated hydrocarbons.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,1,2-Trichloro-1-fluoropropane involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The pathways involved include the formation of reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
1,1,2-Trichloro-1-fluoropropane can be compared with other halogenated hydrocarbons such as:
1,1,1-Trichloro-2,2,2-trifluoroethane: Known for its use as a refrigerant and solvent.
1,1,2-Trichloro-1,2,2-trifluoroethane: Used in the production of fluoropolymers and as a solvent.
1,1,3-Trichloro-1-fluoropropane: Similar in structure but with different chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and the types of products it can form under various conditions.
Properties
CAS No. |
134190-51-5 |
|---|---|
Molecular Formula |
C3H4Cl3F |
Molecular Weight |
165.42 g/mol |
IUPAC Name |
1,1,2-trichloro-1-fluoropropane |
InChI |
InChI=1S/C3H4Cl3F/c1-2(4)3(5,6)7/h2H,1H3 |
InChI Key |
WLJAYGJMTFQRCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)
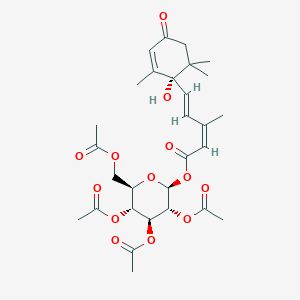
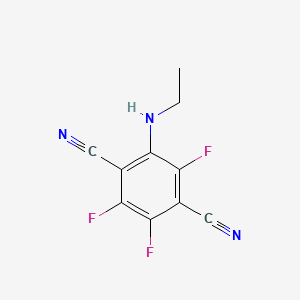
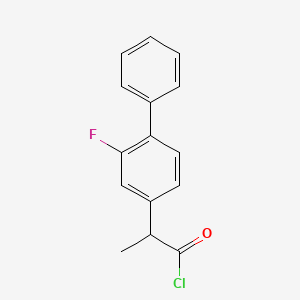
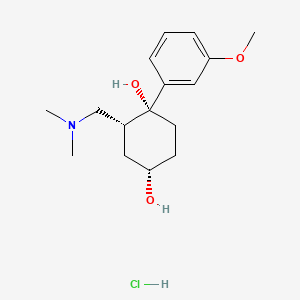
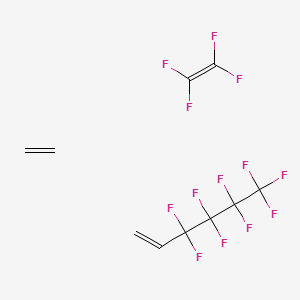
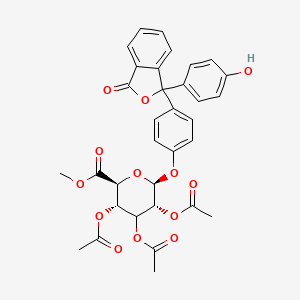
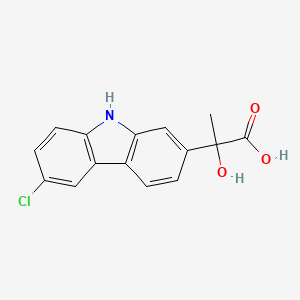
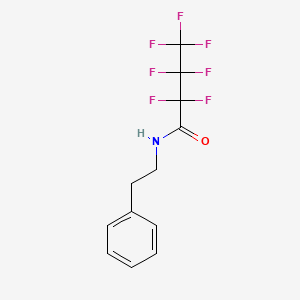
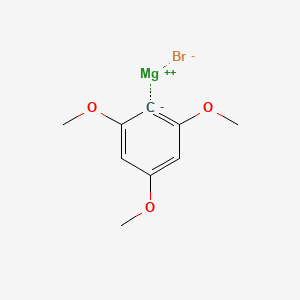
![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)
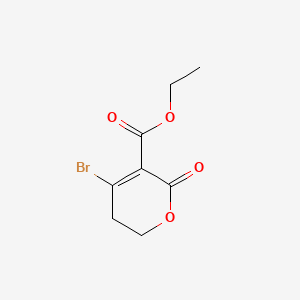
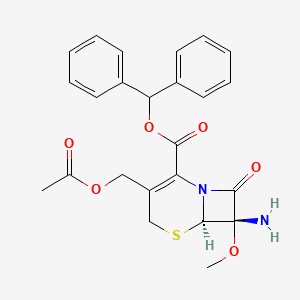
![3-(2'-Fluoro[1,1'-biphenyl]-4-yl)butanoic acid](/img/structure/B13421025.png)
